molecular formula C13H11BClFO3 B2430395 {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid CAS No. 2246562-76-3

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid

Cat. No.: B2430395
CAS No.: 2246562-76-3
M. Wt: 280.49
InChI Key: SYHMIJQQCCYSCF-UHFFFAOYSA-N
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Description

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is an organoboron compound with the molecular formula C13H11BClFO3. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid typically involves the reaction of 4-bromo-2-fluoroanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a crucial reagent for constructing biaryl structures, which are common in many natural products and synthetic drugs.

Biology and Medicine

In biological and medicinal research, this compound is used to develop new pharmaceuticals. The biaryl structures formed through its reactions are often found in drug molecules that target various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in creating materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action for {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is unique due to the presence of both a fluorine and a chlorine atom on the aromatic ring. This combination of substituents can influence the electronic properties of the compound, making it particularly useful in reactions where electronic effects are crucial. Additionally, the methoxy group provides further functionalization possibilities, enhancing its versatility in organic synthesis.

This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for scientists and industrial chemists alike.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-10-3-1-2-9(6-10)8-19-11-4-5-12(14(17)18)13(16)7-11/h1-7,17-18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMIJQQCCYSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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